2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves the introduction of bromomethyl and difluoromethyl groups onto a fluorobenzene ring. One common method involves the bromination of a suitable precursor, followed by difluoromethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl and difluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene involves its interaction with various molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethyl group can influence the compound’s reactivity and stability. These interactions are crucial for the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-(difluoromethyl)-4-(hydroxymethyl)nicotinonitrile
- Difluoromethylthioethers
- N-Difluoromethyl Amides
Uniqueness
Compared to similar compounds, it offers a unique combination of bromomethyl and difluoromethyl functionalities, making it valuable in synthetic chemistry and various research fields .
Properties
Molecular Formula |
C8H6BrF3 |
---|---|
Molecular Weight |
239.03 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C8H6BrF3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,8H,4H2 |
InChI Key |
TWMHQWQIYYEDTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CBr)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.